3-(Difluoromethoxy)piperidine
Description
Significance of Fluorinated Piperidine (B6355638) Scaffolds in Chemical Research
Piperidine and its derivatives are among the most ubiquitous heterocyclic motifs found in natural products and synthetic pharmaceuticals. nih.gov The piperidine ring is a fundamental component in numerous approved drugs, highlighting its importance in medicinal chemistry. researchgate.net The introduction of fluorine atoms into the piperidine scaffold can profoundly influence the parent molecule's properties. Fluorination is known to alter basicity, lipophilicity, and hydrogen-bonding capabilities of amines. researchgate.net These modifications can lead to enhanced metabolic stability, improved binding affinity to biological targets, and better membrane permeability. d-nb.info
The strategic placement of fluorine on the piperidine ring can also induce specific conformational preferences, which is a critical aspect in the design of molecules with high selectivity for their targets. Consequently, fluorinated piperidines are highly sought-after building blocks in the development of new therapeutic agents and agrochemicals. d-nb.info The synthesis of these fluorinated scaffolds, however, can be challenging, often requiring multi-step procedures and the use of specialized reagents. rsc.org
Overview of Difluoromethoxy Group Integration in Organic Molecules
The difluoromethoxy (-OCF₂H) group has gained considerable interest as a substituent in the design of bioactive molecules. d-nb.info This interest stems from its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. d-nb.inforsc.org The presence of the difluoromethyl group can serve as a bioisosteric replacement for other functional groups, such as hydroxyl, thiol, or amine groups, potentially leading to improved pharmacological profiles. rsc.org
The integration of the difluoromethoxy group into organic molecules can enhance their metabolic stability by blocking sites susceptible to oxidative metabolism. d-nb.info Furthermore, the -OCF₂H group can influence the molecule's conformation and electronic distribution, which can be crucial for its interaction with biological targets. Various synthetic methods have been developed for the introduction of the difluoromethoxy group into both aliphatic and aromatic systems, making it an accessible and valuable functional group for medicinal chemists. d-nb.info The study of molecules containing the difluoromethoxy group is an active area of research, with a focus on understanding how this unique substituent can be leveraged to create more effective and safer drugs and agrochemicals.
Physicochemical Properties of 3-(Difluoromethoxy)piperidine and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Molecular Formula | C₆H₁₁F₂NO | C₆H₁₂ClF₂NO | smolecule.com |
| Molecular Weight | 151.15 g/mol | 187.61 g/mol | smolecule.com |
| Appearance | Colorless oil | Not specified | thieme-connect.de |
| Boiling Point | 80°C at 20 mmHg | Not available | thieme-connect.de |
| Specific Optical Rotation [α]D | -13.36 (c = 33.1 mmol/L in MeOH) for (S)-enantiomer | Not available | thieme-connect.de |
| CAS Number | 1604353-17-4 (for (S)-enantiomer) | 1638744-46-3 (for (S)-enantiomer) | smolecule.com |
Spectroscopic Data of (S)-3-(Difluoromethoxy)piperidine
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | Spectral data available in supplementary information of the cited reference. | thieme-connect.deresearchgate.net |
| ¹³C NMR (CDCl₃) | Spectral data available in supplementary information of the cited reference. | thieme-connect.deresearchgate.net |
| ¹⁹F NMR (CDCl₃) | Spectral data available in supplementary information of the cited reference. | thieme-connect.deresearchgate.net |
| Mass Spectrometry (LC-MS) | Spectral data available in supplementary information of the cited reference. | thieme-connect.deresearchgate.net |
Detailed Research Findings
Research efforts have focused on the synthesis and potential applications of this compound as a valuable building block in medicinal chemistry. A notable study detailed a convenient, multigram-scale synthesis of (S)-3-(Difluoromethoxy)piperidine. thieme-connect.deresearchgate.net The synthesis commenced from a commercially available protected amino alcohol, which underwent a difluoromethylation reaction followed by deprotection to yield the final product. thieme-connect.deresearchgate.net This synthetic route provides access to enantiomerically pure this compound, which is crucial for its application in the development of chiral drugs.
The utility of the this compound scaffold is exemplified by its incorporation into more complex molecules designed for specific biological targets. For instance, derivatives of this compound have been investigated as components of molecules targeting the central nervous system. google.com The unique properties conferred by the difluoromethoxy group, such as its ability to act as a hydrogen bond donor and its impact on lipophilicity, make it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. smolecule.com The availability of synthetic routes to this compound and its derivatives facilitates the exploration of its potential in various drug discovery programs. smolecule.comthieme-connect.deresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLBTFBEDGNWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-91-9 | |
| Record name | 3-(difluoromethoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Difluoromethoxy Piperidine and Analogues
Direct Synthesis Approaches for 3-(Difluoromethoxy)piperidine
Direct synthesis methods offer a straightforward route to this compound by introducing the difluoromethoxy (CHF2O) group onto a piperidine (B6355638) scaffold. These methods often leverage commercially available, functionalized piperidine precursors.
The synthesis of specific enantiomers, such as (S)-3-(difluoromethoxy)piperidine, is crucial for pharmaceutical applications. Procedures have been developed for the multigram scale synthesis of CHF2O-containing cyclic amines, including piperidines, starting from commercially available amino alcohols. thieme-connect.comthieme-connect.comresearchgate.net These protocols are designed to be robust and scalable, making these valuable building blocks accessible for broader research and development. The general approach involves the O-difluoromethylation of a protected 3-hydroxypiperidine (B146073) precursor.
A common and effective strategy for synthesizing CHF2O-containing piperidines involves the use of amino alcohols as starting materials. thieme-connect.comthieme-connect.com The core of this method is the conversion of a hydroxyl group on the piperidine ring into a difluoromethoxy group. This transformation can be achieved using various difluoromethylating agents. One prominent method utilizes 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO2CF2COOH) to react with the alcohol precursor. thieme-connect.com This approach has been successfully applied to a library of compounds with azetidine, pyrrolidine, and piperidine cores. thieme-connect.comthieme-connect.comresearchgate.net
For the synthesis of this compound, the process would typically start with a protected form of 3-hydroxypiperidine. The hydroxyl group is converted to the target difluoromethoxy group, followed by the removal of the protecting group to yield the final product.
Table 1: Representative Direct Synthesis of a CHF2O-Containing Piperidine
| Step | Precursor | Key Reagents | Product | Yield |
| 1 | N-Boc-3-hydroxypiperidine | 2,2-difluoro-2-(fluorosulfonyl)acetic acid, K2CO3 | N-Boc-3-(difluoromethoxy)piperidine | Moderate |
| 2 | N-Boc-3-(difluoromethoxy)piperidine | Acid (e.g., HCl or TFA) | This compound | High |
Protecting groups are essential for the successful synthesis of this compound from amino alcohol precursors. The nitrogen atom of the piperidine ring is nucleophilic and can interfere with the O-difluoromethylation reaction. Therefore, it must be protected before introducing the CHF2O group.
Commonly used nitrogen protecting groups in this context include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. thieme-connect.com
Boc Group : This group is widely used due to its stability under various reaction conditions and its straightforward removal under mild acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid). ub.edu
Cbz Group : The Cbz group is also robust and is typically removed via catalytic hydrogenation. thieme-connect.com
Indirect Strategies and Related Fluorinated Piperidine Synthesis
Indirect strategies provide access to fluorinated piperidines by modifying aromatic precursors. These methods are particularly useful for creating substitution patterns that are difficult to achieve through direct synthesis.
A powerful indirect method for synthesizing fluorinated piperidines is the dearomatization-hydrogenation of readily available fluorinated pyridines. acs.org Conventional hydrogenation of fluoropyridines often fails or leads to hydrodefluorination (loss of fluorine atoms) due to catalyst poisoning by the nitrogen heterocycle. nih.govspringernature.com
To overcome this, a two-stage conceptual approach within a one-pot reaction has been developed. nih.govspringernature.com The process first involves breaking the aromaticity of the fluoropyridine ring (dearomatization) to form diene intermediates. These intermediates are then more readily reduced in a subsequent hydrogenation step without loss of the fluorine substituents. springernature.com This strategy allows for the highly diastereoselective formation of a variety of all-cis-(multi)fluorinated piperidines. nih.govnih.govspringernature.com
A highly effective protocol for the dearomatization-hydrogenation (DAH) process employs a rhodium catalyst in a one-pot reaction. nih.govnih.gov This method provides convenient and highly diastereoselective access to cis-fluorinated piperidine building blocks from fluoropyridine precursors. nih.gov
The reaction typically utilizes a rhodium complex, such as one based on a cyclic alkyl amino carbene (CAAC), in the presence of a borane (B79455) reagent like pinacol (B44631) borane (HBpin). nih.govspringernature.com The HBpin acts as a dearomatizing agent via hydroboration of the pyridine (B92270) ring. Following this initial dearomatization, the resulting intermediates are hydrogenated under a hydrogen atmosphere, leading to the saturated, all-cis-fluorinated piperidine ring with high diastereoselectivity. nih.gov This one-pot process is efficient and avoids the need to isolate sensitive intermediates. nih.govspringernature.com
Table 2: Examples of Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines
| Substrate | Catalyst | Reagent | Product | Diastereomeric Ratio (cis:trans) |
| 3-Fluoropyridine | [Rh(COD)Cl]2 / CAAC Ligand | HBpin, H2 | cis-3-Fluoropiperidine | >20:1 |
| 3,5-Difluoropyridine | [Rh(COD)Cl]2 / CAAC Ligand | HBpin, H2 | cis,cis-3,5-Difluoropiperidine | >20:1 |
| 2-Fluoro-5-methylpyridine | [Rh(COD)Cl]2 / CAAC Ligand | HBpin, H2 | cis-2-Fluoro-5-methylpiperidine | >20:1 |
Dearomatization-Hydrogenation of Fluorinated Pyridines.
Heterogeneous Hydrogenation Techniques
Heterogeneous hydrogenation is a key method for the synthesis of fluorinated piperidines from the corresponding fluoropyridines. A simple and robust cis-selective hydrogenation of fluoropyridines has been developed to produce a wide array of (multi)fluorinated piperidines acs.orgnih.gov. This process is crucial for converting abundant and inexpensive starting materials into valuable saturated heterocycles nih.gov.
One effective system for the hydrogenation of fluorinated pyridines combines a palladium catalyst with an acid in an organic solvent. Specifically, the use of 20 wt% Palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) in methanol (B129727) (MeOH) with aqueous hydrochloric acid (HCl) has proven to be a suitable and straightforward system acs.orgnih.gov. The acidic conditions are thought to facilitate the reaction by protonating both the pyridine substrate and the resulting piperidine product acs.orgnih.gov. The hydrogenation of substituted pyridines often requires specific conditions to achieve high conversion rates. For instance, the complete conversion of pyridine-2-acetic ester has been achieved at pressures of 80-90 bar and a temperature of 80°C thalesnano.com.
| Catalyst | Substrate | Conditions | Product | Key Feature |
| Pd(OH)₂/C | 3-Fluoropyridine | aq. HCl, MeOH | 3-Fluoropiperidine | cis-selective hydrogenation acs.orgnih.gov |
| Rhodium-carbene complex | Fluoropyridines | H₂, Pinacol borane, THF | all-cis-(Multi)fluorinated piperidines | Dearomatization-hydrogenation process springernature.com |
| Pt/C | Asymmetrical pyridine derivatives | 80 bar H₂ | cis-substituted piperidines (1.7:1 dr) | Pressure-dependent diastereoselectivity thalesnano.com |
Addressing Hydrodefluorination Challenges
A significant challenge in the hydrogenation of fluorinated aromatic compounds is the undesirable side reaction of hydrodefluorination, which leads to the loss of fluorine atoms springernature.com. Various strategies have been developed to mitigate this issue.
One approach involves a dearomatization-hydrogenation (DAH) process. This one-pot rhodium-catalyzed method first breaks the aromaticity of the fluoropyridine precursors, which facilitates the subsequent hydrogenation without loss of the fluorine substituents springernature.comnih.gov. This strategy has been successful in producing a variety of all-cis-(multi)fluorinated piperidines with high diastereoselectivity nih.gov. Initial attempts to directly hydrogenate fluoropyridines often result in catalyst poisoning or uncontrolled hydrodefluorination nih.gov.
In other catalytic systems, the reaction conditions can be tuned to prevent hydrodefluorination. For example, in a magnetically induced iron-catalyzed hydrodeoxygenation, lowering the alternating current magnetic field (ACMF) amplitude prevented hydrodefluorination in a fluorinated substrate acs.org. The method of hydrogen delivery also plays a critical role. Direct delivery of H₂ to palladium nanoparticles through gas transfer membranes has been shown to enhance hydrodefluorination of perfluorooctanoic acid, suggesting that controlling hydrogen access to the catalyst surface is a key factor nih.gov.
Furthermore, the choice of catalyst and reagents is crucial. Nickel(0) complexes have been used as efficient precatalysts for the hydrodefluorination of pyridines using pinacolborane, where the reaction proceeds selectively at the 2- and 6-positions rsc.org. Mechanistic studies of such reactions can lead to the development of more robust and selective catalysts rsc.org.
| Challenge | Approach | Catalyst/Reagent | Outcome |
| Catalyst poisoning and hydrodefluorination | Dearomatization-Hydrogenation (DAH) | Rhodium-carbene complex, Pinacol borane | Formation of all-cis-(multi)fluorinated piperidines springernature.comnih.gov |
| Uncontrolled hydrodefluorination | Tuning reaction parameters | Iron-based NPs with controlled ACMF | Prevention of hydrodefluorination acs.org |
| Inefficient H₂ transfer | Direct membrane delivery of H₂ | Palladium nanoparticles | Enhanced hydrodefluorination nih.gov |
| Selective C-F bond cleavage | Nickel-catalyzed hydrodefluorination | [Ni(iPrPN)(COD)], Pinacolborane | Selective hydrodefluorination at 2- and 6-positions of pyridines rsc.org |
Stereocontrolled Synthesis of Fluorine-Containing Piperidine Derivatives
The stereocontrolled synthesis of fluorine-containing piperidine derivatives is of significant interest for medicinal chemistry. An efficient method for constructing these molecules involves the oxidative ring opening of an unsaturated bicyclic γ-lactam, followed by a double reductive amination with fluoroalkylamines researchgate.netjyu.firesearchgate.net. This approach allows the stereochemistry of the final piperidine derivative to be predetermined by the stereocenters present in the starting lactam researchgate.netjyu.fi.
Oxidative Ring Opening and Reductive Amination Strategies
This synthetic strategy is a powerful tool for creating structurally diverse azaheterocycles researchgate.netnih.gov. The process begins with the oxidative cleavage of a C=C bond in a cyclic olefin, which generates a reactive diformyl intermediate researchgate.netnih.gov. This cleavage can be achieved through methods such as ozonolysis or a two-step process of dihydroxylation followed by oxidation with sodium periodate (B1199274) (NaIO₄) nih.govthieme-connect.com.
The resulting dicarbonyl compound then undergoes a ring-closing double reductive amination with a primary amine nih.govthieme-connect.com. This step, often facilitated by a reducing agent like sodium cyanoborohydride (NaCNBH₃), leads to the formation of the piperidine ring nih.gov. This methodology has been successfully applied to the synthesis of various functionalized piperidines and other nitrogen-containing heterocycles nih.govresearchgate.net.
Access to Enantiopure Piperidine Derivatives
The synthesis of enantiopure piperidine derivatives can be achieved through several stereocontrolled strategies. The oxidative ring opening and reductive amination approach allows for the transfer of chirality from an enantiopure starting material to the final product researchgate.netjyu.fi.
Another effective method involves the diastereoselective hydrogenation of a chiral precursor. For instance, an oxazolidine-substituted pyridine can be hydrogenated to the corresponding piperidine in a diastereoselective manner. Subsequent cleavage of the chiral auxiliary yields the enantioenriched piperidine acs.orgnih.gov. This strategy provides a straightforward route to enantiomerically enriched fluorinated piperidines acs.org.
Synthesis of Spirocyclic Piperidine Derivatives
Spirocyclic piperidines are a class of compounds with significant potential in medicinal chemistry. A number of these derivatives have been designed and synthesized as high-affinity ligands for the σ1 receptor nih.gov. The synthesis of a specific 18F-labeled spirocyclic piperidine derivative for use as a PET imaging agent has been reported. This was achieved through an efficient one-pot, two-step reaction, demonstrating a practical route to these complex structures nih.gov. The core spirocyclic structure is often synthesized from tosylhydrazones and electron-deficient alkenes, providing a versatile scaffold for further modification shu.ac.uk.
Synthesis of Difluoromethoxylated Nitrogen-Containing Heterocycles from Ketones
The introduction of the difluoromethoxy (OCF₂H) group into nitrogen-containing heterocycles is a valuable strategy in drug design. A versatile method for synthesizing these compounds starts from α-(difluoromethoxy)ketones researchgate.net. These ketones serve as key building blocks that can be converted into various heterocycles such as pyrazoles, isoxazoles, and pyrimidines through an enaminone intermediate researchgate.net. This approach provides a streamlined route to a diverse range of difluoromethoxylated N-heterocycles researchgate.net.
Introduction of Difluoromethoxy Groups via Difluorocarbene Insertion
The most direct and common method for synthesizing difluoromethyl ethers, such as this compound, is through the O-difluoromethylation of the corresponding alcohol precursor with a difluorocarbene (:CF₂) source. cas.cnnih.gov This versatile and reactive intermediate is typically generated in situ and readily reacts with heteroatom nucleophiles. cas.cn
The general mechanism involves the deprotonation of a suitably protected 3-hydroxypiperidine derivative by a base to form an alkoxide. This nucleophilic alkoxide then attacks the electrophilic difluorocarbene, resulting in the formation of the difluoromethoxy group. A variety of reagents and protocols have been developed to generate difluorocarbene under different conditions. nih.gov More recently, advanced strategies such as visible-light photocatalysis have been employed to generate difluorocarbene from precursors like difluorobromoacetic acid for the O-difluoromethylation of phenols and heteroaryl alcohols. nih.gov
Key reagents for the generation of difluorocarbene for this transformation are summarized in the table below.
| Precursor Reagent | Typical Conditions | Reference |
| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal decomposition in aprotic polar solvents (e.g., DMF, diglyme) | nih.govresearchgate.net |
| Fluoroform (CHF₃) | Strong base (e.g., t-BuOK) in aprotic solvent (e.g., THF, DMF) | nih.gov |
| Diethyl bromodifluoromethylphosphonate | Base (e.g., K₂CO₃) | nih.gov |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Catalyst (e.g., NaI, KF) | nih.gov |
| Difluorobromoacetic acid (BrCF₂CO₂H) | Visible-light photocatalysis (fac-Ir(ppy)₃) | nih.gov |
Synthesis of other Fluoroalkoxy Piperidine Derivatives
Beyond the direct difluoromethoxylation at the 3-position, various other fluoroalkoxy piperidine derivatives have been synthesized, demonstrating the versatility of fluorination chemistry in modifying the piperidine core. These methods often involve multi-step sequences starting from hydroxylated piperidines.
A notable approach has been developed for the multigram synthesis of 4-(trifluoromethoxy)piperidine (B1430414) and 4-(trifluoromethoxymethyl)piperidine. nuph.edu.uaresearchgate.net This strategy begins with the acylation of 4-hydroxypiperidine (B117109) with benzoyl chloride to protect the nitrogen atom. The resulting N-benzoyl-4-hydroxypiperidine is then converted to its corresponding S-methyl xanthate. This intermediate undergoes a desulfurization/fluorination reaction using N-bromosuccinimide and Olah's reagent (a pyridine-polyhydrogen fluoride (B91410) complex) to yield N-benzoyl-4-(trifluoromethoxy)piperidine. nuph.edu.uaresearchgate.net The final product is obtained after a two-step deprotection sequence. A similar strategy is employed for the synthesis of 4-(trifluoromethoxymethyl)piperidine starting from 4-(hydroxymethyl)piperidine. nuph.edu.uaresearchgate.net
Another class of derivatives includes those where the piperidine ring is linked via an ether bond to a fluoroalkoxy-substituted aromatic ring. For example, 4-[4-(trifluoromethoxy)phenoxyl]piperidine, an important intermediate for the pharmaceutical agent Delamanid, is synthesized from 4-[4-(trifluoromethoxy)phenoxyl]pyridine. google.com The synthesis involves N-benzylation, reduction of the pyridinium (B92312) salt to a tetrahydropyridine, and subsequent hydrogenation and deprotection to yield the final piperidine product. google.com
The table below summarizes the synthesis of these representative fluoroalkoxy piperidine derivatives.
| Target Compound | Starting Material | Key Reagents/Method | Reference |
| 4-(Trifluoromethoxy)piperidine | 4-Hydroxypiperidine | Hiyama method (Xanthate formation, Desulfurizative fluorination with NBS/Olah's reagent) | nuph.edu.uaresearchgate.net |
| 4-(Trifluoromethoxymethyl)piperidine | 4-(Hydroxymethyl)piperidine | Hiyama method (Xanthate formation, Desulfurizative fluorination with NBS/Olah's reagent) | nuph.edu.uaresearchgate.net |
| 4-[4-(Trifluoromethoxy)phenoxyl]piperidine | 4-[4-(Trifluoromethoxy)phenoxyl]pyridine | N-benzylation, Reduction, Hydrogenation | google.com |
Synthesis of Conformationally Restricted Fluorinated Piperidine Analogues
To reduce the conformational flexibility of the piperidine ring and present substituents in well-defined spatial orientations, conformationally restricted analogues such as bicyclic and spirocyclic systems are often synthesized. The introduction of fluorine into these rigid scaffolds further modulates their physicochemical properties.
Convenient synthetic routes have been established for a series of fluorinated 6-azabicyclo[3.1.1]heptanes, which serve as rigid bicyclic analogues of piperidine. thieme-connect.comsemanticscholar.orgzendy.io These methods utilize commercially available fluorination agents to produce analogues with various substitution patterns, including 3-fluoro-, 3,3-difluoro-, and 3-trifluoromethyl derivatives, on a gram to decagram scale. semanticscholar.orgzendy.io The synthesis of the gem-difluorinated derivatives was achieved through a selective fluorodecarboxylation of a malonic acid derivative, as direct deoxyfluorination of the corresponding ketone proved unsuccessful. thieme-connect.com
Another important class of conformationally restricted analogues is based on the 2-azaspiro[3.3]heptane scaffold. researchgate.net The synthesis of these fluorinated spirocycles provides rigid structures where the substitution pattern of fluorine can be precisely controlled. The straightforward experimental procedures and the use of inexpensive starting materials allow for the large-scale synthesis of these compounds, making them valuable building blocks for drug design. researchgate.net Additionally, piperidine nucleosides have been synthesized as conformationally restricted mimics of bioactive compounds. nih.govnih.gov
The table below highlights key examples of these rigid fluorinated piperidine analogues.
| Analogue Class | Core Scaffold | Fluorine Substitution | Synthetic Strategy | Reference |
| Bicyclic | 6-Azabicyclo[3.1.1]heptane | 3-fluoro, 3,3-difluoro, 3-trifluoromethyl | Fluorodecarboxylation, Deoxyfluorination | thieme-connect.comsemanticscholar.orgzendy.io |
| Spirocyclic | 2-Azaspiro[3.3]heptane | Various fluorine patterns | [2+2] cycloaddition to form spirocyclic β-lactam, followed by reduction | researchgate.net |
| Bicyclic | 2-Azabicyclo[2.1.1]hexane | Bridgehead fluorine | Multi-step strategies | researchgate.net |
| Nucleoside Mimics | Piperidine | Hydroxyl and nucleobase orientation mimics | De novo synthesis from 5,6-dihydro-1,4-dithiin | nih.govnih.gov |
Chemical Reactivity and Derivatization Strategies
Reactivity of the Piperidine (B6355638) Nitrogen in 3-(Difluoromethoxy)piperidine
The nitrogen atom in the piperidine ring is a secondary amine, which confers nucleophilic properties to the molecule. wikipedia.orgnoaa.gov This nucleophilicity is the basis for a wide range of reactions that functionalize the ring, leading to the synthesis of diverse derivatives.
The lone pair of electrons on the piperidine nitrogen readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. These nucleophilic substitution reactions are fundamental to the derivatization of the piperidine core. Common examples include reactions with alkyl halides, acyl chlorides, and sulfonyl chlorides.
Piperidine is known to participate in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups on electron-deficient aromatic rings. nih.govvapourtec.com The reaction of piperidine with substituted N-methylpyridinium ions, for instance, has been shown to proceed via a mechanism involving rate-determining deprotonation of the addition intermediate by a second piperidine molecule. nih.gov These reactions are typically second-order and demonstrate the dual role of piperidine as both a nucleophile and a base.
Table 1: Examples of Nucleophilic Substitution Reactions at the Piperidine Nitrogen
| Reaction Type | Electrophile Example | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |
| N-Acylation | Acyl Chloride (RCOCl) | Amide |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone | Tertiary Amine |
The synthesis of substituted piperidine derivatives is a cornerstone of medicinal chemistry, as the piperidine scaffold is present in numerous pharmaceuticals. ajchem-a.comdntb.gov.ua Functionalization at the nitrogen atom is a common strategy to modulate the pharmacological properties of a molecule. whiterose.ac.uknih.gov
Strategies for creating substituted piperidines often begin with a pre-existing piperidine ring, which is then functionalized. For example, reductive amination, amide formation, and sulfonamide formation are routinely used reactions in drug discovery to add substituents to the piperidine nitrogen. whiterose.ac.uk These transformations allow for the exploration of the chemical space around the piperidine core, enabling the fine-tuning of a compound's three-dimensional shape and biological activity. The synthesis of various regio- and diastereoisomers of substituted piperidines highlights the importance of controlling stereochemistry in the development of new chemical entities. whiterose.ac.uk
Reactions Involving the Difluoromethoxy Moiety
The difluoromethoxy group (-OCF₂H) is generally considered a stable functional group due to the strength of the carbon-fluorine bonds. mdpi.com It is often incorporated into drug candidates to enhance metabolic stability and lipophilicity. acs.orgnih.gov However, under specific conditions, this moiety can undergo chemical transformations.
Direct nucleophilic or electrophilic substitution at the carbon atom of the difluoromethoxy group is challenging. However, the hydrogen atom of the CF₂H group can be abstracted. The deprotonation of difluoromethyl groups attached to aromatic systems (Ar-CF₂H) can be achieved using a combination of a strong base and a Lewis acid, which generates a nucleophilic Ar-CF₂⁻ species. acs.orgnih.gov This "masked nucleophile" can then react with a variety of electrophiles, enabling the construction of new carbon-carbon bonds. acs.orgnih.gov While this reactivity has been demonstrated for Ar-CF₂H compounds, it suggests a potential, albeit challenging, pathway for functionalizing the difluoromethoxy group in this compound.
Recent advances in photoredox catalysis have provided milder methods for reactions involving related groups. For instance, visible-light-driven methods have been developed for the O-difluoromethylation of phenols using a difluorocarbene precursor, indicating that radical pathways can be harnessed to form the C-O bond of the difluoromethoxy group. nih.gov
The oxidation and reduction of the difluoromethoxy group are not common transformations due to its inherent stability. The difluoromethylene group is resistant to metabolic oxidation, which is one of the key reasons for its use in drug design. mdpi.com However, specialized reagents and conditions can effect such changes. For example, the oxidation of the related difluorocarbene (:CF₂) to carbonyl fluoride (B91410) has been demonstrated, suggesting that under harsh oxidative conditions, the difluoromethylene carbon could be susceptible to oxidation. researchgate.net
Radical reactions offer another avenue for transforming fluorinated groups. The reduction of compounds like bromodifluoromethyl phenyl sulfide can generate (phenylthio)difluoromethyl radicals, which can then participate in addition reactions. beilstein-journals.org Such radical-mediated processes could potentially be adapted for the functionalization of the difluoromethoxy group.
Table 2: Potential Reactions of the Difluoromethoxy Group
| Reaction Type | Reagent/Condition Example | Potential Outcome |
|---|---|---|
| Deprotonation/Alkylation | Strong Base / Lewis Acid + Electrophile | Formation of R-OCF₂-R' |
| Radical Addition | Radical Initiator + Alkene | Functionalization via radical intermediate |
Chemical Derivatization for Analytical and Synthetic Purposes
Chemical derivatization of this compound can be employed for both analytical detection and as a strategy in multi-step synthesis.
For analytical purposes, the piperidine nitrogen is the most common site for derivatization. Since the parent compound may lack a strong chromophore or fluorophore, reacting the amine with a suitable derivatizing agent can significantly enhance its detectability in techniques like HPLC-UV or fluorescence spectroscopy. researchgate.net For gas chromatography-mass spectrometry (GC-MS), derivatization with agents like heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) can improve volatility and chromatographic behavior. nih.gov
In the context of synthetic applications, derivatization serves to introduce new functional groups or to use the molecule as a building block. The nucleophilic piperidine nitrogen can be reacted to link the this compound scaffold to other molecular fragments, a common practice in fragment-based drug discovery and the modular synthesis of complex molecules. whiterose.ac.ukresearchgate.net The difluoromethoxy group itself serves as a valuable bioisosteric replacement for other functional groups, providing a tool to enhance the pharmacokinetic properties of a lead compound. mdpi.com
Table 3: Derivatization Strategies for Analytical and Synthetic Applications
| Application | Derivatization Target | Reagent Example | Purpose |
|---|---|---|---|
| Analytical | Piperidine Nitrogen | Dansyl Chloride | Fluorescence Detection (HPLC) |
| Analytical | Piperidine Nitrogen | Pentafluoropropionic Anhydride (PFPA) | Improved Volatility (GC-MS) |
| Synthetic | Piperidine Nitrogen | Boc Anhydride | N-Protection for further synthesis |
| Synthetic | Piperidine Nitrogen | Acryloyl Chloride | Introduction of a reactive handle |
Precolumn Derivatization for Chiral HPLC Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for separating enantiomers, which is often a critical requirement in pharmaceutical development. For compounds that lack a suitable chromophore for UV detection, precolumn derivatization is a common strategy to introduce a UV-active or fluorescent tag. This process not only facilitates detection but can also enhance the chiral recognition by the stationary phase.
In the case of this compound, the secondary amine of the piperidine ring is the primary target for derivatization. A well-established method for similar piperidine-containing compounds involves reaction with sulfonyl chlorides. For instance, para-toluenesulfonyl chloride (PTSC) has been successfully used to derivatize piperidin-3-amine, introducing a chromophore that allows for UV detection. nih.govresearchgate.net This approach is directly applicable to this compound. The reaction involves the nucleophilic attack of the secondary amine on the sulfonyl chloride, forming a sulfonamide derivative.
Another similar reagent, 4-toluenesulfonyl chloride, has been employed for the pre-column derivatization of piperidine for Reversed-Phase HPLC (RP-HPLC) analysis. nih.gov The resulting derivative exhibits improved chromatographic properties and allows for sensitive UV detection. The choice of chiral stationary phase is also critical for the successful separation of the derivatized enantiomers.
Table 1: Precolumn Derivatization Reagents for Chiral HPLC of Piperidine Analogs
| Derivatization Reagent | Target Functional Group | Purpose | Reference |
|---|---|---|---|
| para-Toluenesulfonyl chloride (PTSC) | Secondary Amine | Introduction of a chromophore for UV detection | nih.govresearchgate.net |
The derivatization reaction not only aids in detection but can also influence the interaction with the chiral stationary phase, potentially leading to better enantiomeric resolution. The selection of the derivatizing agent and the chiral column are therefore interdependent and need to be optimized for each specific analyte.
Derivatization Reagents in Chromatography (GC, LC/ESI-MS/MS)
Gas Chromatography (GC):
For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds containing functional groups like secondary amines. covachem.com Three common types of derivatization reactions for GC are silylation, acylation, and alkylation. jfda-online.com
Silylation: This is a very common technique where an active hydrogen in the amine group is replaced by a trimethylsilyl (TMS) group. sigmaaldrich.comtcichemicals.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.com The resulting TMS derivative of this compound would be more volatile and less prone to peak tailing during GC analysis.
Acylation: This involves the reaction of the secondary amine with an acylating agent, such as a perfluoroacyl anhydride (e.g., trifluoroacetic anhydride, TFAA). This not only increases volatility but also introduces electronegative atoms, which can enhance detection by electron capture detection (ECD).
Alkylation: This method can also be used to replace the active hydrogen on the nitrogen atom, thus reducing its polarity.
Table 2: Common Derivatization Reagents for GC Analysis of Amines
| Derivatization Type | Reagent | Abbreviation | Resulting Derivative |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether |
| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl derivative |
Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS):
In LC/ESI-MS/MS, derivatization is employed to enhance the ionization efficiency of the analyte, thereby improving the sensitivity of the analysis. ddtjournal.comtulane.edu For a secondary amine like that in this compound, derivatization can introduce a permanently charged group or a group that is more readily protonated. This "charge-tagging" strategy significantly enhances the signal in positive ion ESI-MS.
Reagents that introduce a quaternary ammonium or pyridinium (B92312) group are particularly effective. For example, N-(4-aminomethylphenyl)pyridinium (AMPP) has been used to derivatize carboxylic acids, leading to a substantial increase in sensitivity. nih.gov A similar strategy could be adapted for amines by using a reagent that reacts with the amine and carries a permanent positive charge. This approach not only improves sensitivity but can also lead to predictable fragmentation patterns in MS/MS, which is beneficial for structural confirmation and quantification.
Derivatization for Enhanced Spectroscopic Detection
Beyond chromatographic applications, derivatization can be used to enhance the spectroscopic properties of this compound for techniques like UV-Visible or fluorescence spectroscopy. Since the parent compound lacks significant absorption in the UV-Vis region, introducing a chromophore is necessary for its detection and quantification using these methods.
The strategies are similar to those used for precolumn derivatization in HPLC. The secondary amine can be reacted with a variety of reagents that contain aromatic or conjugated systems. Examples include:
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): This reagent reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives.
Fluorescamine: This reagent reacts with primary amines to form a fluorescent product. While it does not react with secondary amines directly, it highlights the principle of introducing a fluorophore.
NBD-Cl (4-Chloro-7-nitrobenzofurazan): This reagent reacts with secondary amines to form a fluorescent derivative.
The choice of derivatization reagent will depend on the desired spectroscopic properties (e.g., absorption maximum, emission wavelength) and the compatibility of the reaction conditions with the analyte's stability. The introduction of these chromophoric or fluorophoric tags allows for highly sensitive detection, which is particularly useful in bioanalytical applications where sample concentrations can be very low.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| para-Toluenesulfonyl chloride |
| 4-Toluenesulfonyl chloride |
| Piperidin-3-amine |
| N,O-bis(trimethylsilyl)trifluoroacetamide |
| Trimethylchlorosilane |
| Trifluoroacetic anhydride |
| N-(4-aminomethylphenyl)pyridinium |
| Dansyl chloride |
| Fluorescamine |
Spectroscopic Characterization of 3 Difluoromethoxy Piperidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides granular information about the atomic arrangement within the molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) spectra, a complete structural map can be assembled.
The ¹H NMR spectrum of 3-(Difluoromethoxy)piperidine is expected to exhibit characteristic signals corresponding to the piperidine (B6355638) ring protons and the unique difluoromethoxy group. The difluoromethoxy group's proton (-OCH F₂) should appear as a triplet due to coupling with the two adjacent fluorine atoms (a characteristic ²JHF coupling). The piperidine ring protons (at positions 2, 3, 4, 5, and 6) will present as a series of complex multiplets in the aliphatic region of the spectrum. The exact chemical shifts and multiplicities depend on the proton's environment and its axial or equatorial position on the ring. The proton on the carbon bearing the difluoromethoxy group (H-3) would be further influenced by its proximity to the electronegative oxygen and fluorine atoms.
A representative, though general, ¹H NMR spectrum for a piperidine scaffold can be found in the Human Metabolome Database, showing signals in the aliphatic region. hmdb.ca For a specific derivative like (R)-3-Piperidinamine dihydrochloride, the proton signals are also well-documented. chemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| -OCH F₂ | ~5.8 - 6.5 | Triplet (t) | ²JHF ≈ 50-60 Hz |
| H-3 | ~3.5 - 4.0 | Multiplet (m) | |
| H-2, H-6 (axial & equatorial) | ~2.5 - 3.2 | Multiplets (m) | |
| H-4, H-5 (axial & equatorial) | ~1.4 - 2.0 | Multiplets (m) |
Note: This table contains predicted data based on typical values for similar structures. Actual experimental values may vary based on solvent and other conditions.
In the ¹³C NMR spectrum, this compound is expected to show six distinct signals. The carbon of the difluoromethoxy group (-OC F₂H) is highly characteristic, appearing as a triplet due to the large one-bond carbon-fluorine coupling (¹JCF). The five carbons of the piperidine ring will resonate in the aliphatic region. The C-3 carbon, being attached to the electronegative difluoromethoxy group, is expected to be shifted downfield compared to the other ring carbons. Routine ¹³C NMR spectra are typically acquired with proton broadband decoupling, which simplifies the spectrum by removing C-H coupling. thieme-connect.de
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| -OC F₂H | ~115 - 125 | Triplet (t) | ¹JCF ≈ 230-250 Hz |
| C-3 | ~75 - 85 | Singlet | |
| C-2, C-6 | ~45 - 55 | Singlets | |
| C-5 | ~25 - 35 | Singlet |
Note: This table contains predicted data based on typical values for similar structures. Actual experimental values may vary based on solvent and other conditions.
To unambiguously assign all proton and carbon signals and to confirm the compound's connectivity, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each piperidine proton signal (H-2, H-3, etc.) to its corresponding carbon signal (C-2, C-3, etc.).
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for confirming the connection of the difluoromethoxy group to the C-3 position of the piperidine ring by showing a correlation between the -OCH F₂ proton and the C-3 carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. NOESY is particularly useful for determining the stereochemistry and conformational preferences of the piperidine ring, for example, by showing correlations between axial protons on the same face of the ring.
The piperidine ring exists in a dynamic equilibrium between two chair conformations. The position of the 3-(difluoromethoxy) substituent, either axial or equatorial, is a key aspect of its three-dimensional structure. Dynamic NMR studies, typically involving variable-temperature (VT) NMR experiments, can provide insight into this conformational preference and the energy barrier for the ring inversion process. beilstein-journals.orgnih.gov
The conformational behavior of fluorinated piperidines is a subject of detailed study, where the preference for an axial or equatorial position is governed by a complex interplay of steric hindrance, electrostatic interactions (such as charge-dipole interactions), and hyperconjugation. nih.govresearchgate.netd-nb.info As the temperature is lowered in a VT-NMR experiment, the rate of chair-chair interconversion slows. If the two conformers (axial and equatorial) are significantly populated, separate signals for each may be observed at low temperatures. The temperature at which these separate signals merge into a single averaged signal is known as the coalescence temperature, which can be used to calculate the free energy of activation (ΔG‡) for the ring-flipping process. researchgate.net Furthermore, analysis of coupling constants, particularly ³JHF and ³JHH, at different temperatures can help determine the relative populations of the axial and equatorial conformers. nih.govd-nb.info
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a monoisotopic mass of 151.08087 Da. uni.lu Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ with a predicted mass-to-charge ratio (m/z) of 152.08815. uni.lu Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. uni.lu
Under higher energy conditions, such as Electron Ionization (EI), the molecule undergoes fragmentation. The fragmentation of piperidine derivatives is well-characterized and often involves an initial cleavage of the bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. nist.govresearchgate.net The subsequent loss of small neutral molecules would lead to a series of fragment ions that are characteristic of the piperidine core and the difluoromethoxy substituent.
Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 152.08815 |
| [M+Na]⁺ | 174.07009 |
| [M+K]⁺ | 190.04403 |
| [M+NH₄]⁺ | 169.11469 |
Source: Data predicted by computational models, available on PubChem. uni.lu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₆H₁₁F₂NO), the exact mass of the neutral molecule is calculated to be 151.08087 Da. In positive-ion mode ESI, the compound is expected to be observed as its protonated form, [M+H]⁺. HRMS analysis would confirm the elemental composition by matching the experimentally observed m/z value to the theoretical value. For instance, the HRMS data for a fluorinated piperidine derivative, N-allyl-1-(4-aminosulfonylphenyl)-5-fluoropiperidin-3-amine, showed the calculated m/z for [M+H]⁺ as 273.1068, with the found value being 273.1076, demonstrating the precision of this technique tandfonline.com. This level of accuracy is essential for differentiating the target compound from potential isomers or impurities.
Table 1: Theoretical HRMS Data for this compound
| Species | Formula | Calculated Mass (Da) |
|---|---|---|
| [M] | C₆H₁₁F₂NO | 151.08087 |
| [M+H]⁺ | C₆H₁₂F₂NO⁺ | 152.08865 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. The technique allows for the ionization of the analyte directly from a solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode nih.govyoutube.com. Given the presence of the basic nitrogen atom in the piperidine ring, this compound is expected to ionize efficiently in positive ion mode.
The ESI-MS spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion at m/z 152.1. Depending on the solvent system and additives, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed at m/z 174.1 and 190.0, respectively. The ionization efficiency of fluorinated compounds in ESI can be influenced by their unique properties, such as surface activity nih.gov. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ precursor ion to induce fragmentation, providing valuable structural information about the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, identifying impurities, and quantifying the target compound in various matrices. For fluorinated piperidine derivatives, a reversed-phase HPLC method is typically employed for separation oup.comnih.gov.
An LC-MS analysis of this compound would likely utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid to improve peak shape and ionization efficiency. The mass spectrometer, coupled to the LC system, would monitor for the expected m/z of the protonated molecule (152.1), allowing for selective detection and quantification. This technique has been successfully used to identify and quantify de-fluorinated impurities in piperidine-containing drug substances, highlighting its specificity and sensitivity nih.gov. It is also the standard for analyzing per- and polyfluoroalkyl substances (PFAS) in various samples sigmaaldrich.commerckmillipore.com.
Table 2: Typical LC-MS Parameters for Analysis of Fluorinated Piperidine Derivatives
| Parameter | Condition |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | ESI Positive |
| MS Detection | Selected Ion Monitoring (SIM) at m/z 152.1 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. By comparing its spectrum to that of piperidine, the influence of the 3-(difluoromethoxy) substituent can be elucidated.
The spectrum of piperidine shows characteristic N-H stretching and bending vibrations, as well as C-H and C-N stretching frequencies nist.govchemicalbook.com. For this compound, the following key absorptions are expected:
N-H Stretch: A moderate band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the piperidine ring.
C-H Stretch: Strong bands between 2850 and 3000 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the piperidine ring.
C-O Stretch: A strong absorption band typically found in the 1000-1300 cm⁻¹ region, corresponding to the ether linkage.
C-F Stretch: Strong, characteristic absorption bands for the C-F bonds of the difluoromethoxy group, typically appearing in the 1000-1200 cm⁻¹ range. The presence of two fluorine atoms would likely result in strong, complex absorptions in this region.
N-H Bend: A band around 1600 cm⁻¹ may be present due to the bending vibration of the N-H bond.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | Medium |
| C-H Stretch (alkane) | 2850 - 3000 | Strong |
| N-H Bend (amine) | ~1600 | Medium |
| C-O Stretch (ether) | 1000 - 1300 | Strong |
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its solid, crystalline state, including bond lengths, bond angles, and conformational details. To perform this analysis, a suitable single crystal of this compound or a derivative must be prepared.
Studies on various piperidine derivatives have shown that the piperidine ring typically adopts a stable chair conformation nih.goviucr.org. In the case of this compound, the difluoromethoxy substituent at the C3 position would likely occupy either an axial or equatorial position. The preferred conformation would be the one that minimizes steric hindrance. The crystal packing is stabilized by intermolecular interactions, such as hydrogen bonding involving the amine N-H group. The crystal structures of numerous substituted piperidines have been reported, providing a basis for comparison and confirming that the chair conformation is a common and stable arrangement for the six-membered ring nih.govresearchgate.netmdpi.comiucr.org.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For halogenated organic compounds, specialized methods are required to accurately quantify the halogen content nih.govchromatographyonline.com. Modern automated CHNS analyzers are commonly used for the determination of carbon, hydrogen, nitrogen, and sulfur researchgate.net.
The results of elemental analysis are compared against the theoretical percentages calculated from the molecular formula to confirm the compound's empirical formula and assess its purity. For this compound (C₆H₁₁F₂NO), the theoretical elemental composition provides a benchmark for experimental validation.
Table 4: Theoretical Elemental Composition of this compound (C₆H₁₁F₂NO)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 47.67 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 7.34 |
| Fluorine | F | 18.998 | 2 | 37.996 | 25.15 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.27 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.59 |
| Total | | | | 151.156 | 100.00 |
High Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for separating enantiomers (chiral analysis). Since the 3-position of the piperidine ring in this compound is a stereocenter, the compound can exist as a pair of enantiomers, (R)- and (S)-3-(Difluoromethoxy)piperidine.
For purity analysis, a reversed-phase HPLC method with UV detection would be employed. However, since the piperidine ring itself is not a strong chromophore, derivatization may be necessary to enhance detection sensitivity. For chiral analysis, specialized chiral stationary phases (CSPs) are required to resolve the enantiomers. Polysaccharide-based columns, such as Chiralpak AD-H, are commonly used for this purpose nih.gov. The mobile phase often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). For compounds like 3-aminopiperidine that lack a chromophore, a pre-column derivatization step with a UV-active agent, such as p-toluenesulfonyl chloride, is often employed to allow for UV detection and successful chiral separation nih.govgoogle.com. A well-developed chiral HPLC method can achieve excellent resolution between the two enantiomers, allowing for the accurate determination of enantiomeric excess (ee) researchgate.net.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (R)-3-(Difluoromethoxy)piperidine |
| (S)-3-(Difluoromethoxy)piperidine |
| Piperidine |
| N-allyl-1-(4-aminosulfonylphenyl)-5-fluoropiperidin-3-amine |
| 3-aminopiperidine |
Computational Chemistry Studies on 3 Difluoromethoxy Piperidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov DFT calculations for 3-(Difluoromethoxy)piperidine are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G**, to provide a balance between accuracy and computational cost. nih.govnih.gov
Geometric optimization is a fundamental DFT procedure used to determine the lowest energy structure of a molecule. By finding the minimum on the potential energy surface, the equilibrium geometry of this compound can be predicted. This analysis provides detailed structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net These calculated parameters can be compared with experimental data if available, or serve as a reliable prediction of the molecular structure. researchgate.net
The optimized geometry reveals a standard chair conformation for the piperidine (B6355638) ring, which is typical for such saturated heterocyclic systems. The difluoromethoxy substituent at the C3 position introduces specific structural features. The bond lengths and angles around the difluoromethoxy group are influenced by the high electronegativity of the fluorine atoms.
Table 1: Selected Optimized Geometric Parameters for this compound (Axial Conformer) Data is hypothetical and representative of values expected from DFT B3LYP/6-311G* calculations.*
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Length (Å) | C-O | 1.385 |
| C-F | 1.360 | |
| N-H | 1.015 | |
| C-N (average) | 1.465 | |
| Bond Angle (°) | O-C-F | 107.5 |
| F-C-F | 106.0 | |
| C-O-C | 118.0 | |
| Dihedral Angle (°) | C2-C3-O-C(methoxy) | -178.5 |
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is often used to analyze these properties, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and chemical reactivity. emerginginvestigators.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govemerginginvestigators.org For this compound, the HOMO is typically localized on the nitrogen atom of the piperidine ring, while the LUMO may be distributed across the C-O and C-F antibonding orbitals of the difluoromethoxy group. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for this compound Data is hypothetical and representative of values expected from DFT B3LYP/6-311G* calculations.*
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.85 |
| LUMO Energy (ELUMO) | 1.15 |
| HOMO-LUMO Energy Gap (ΔE) | 8.00 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. deeporigin.com It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. wolfram.com
Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, the MEP map would show a region of high negative potential (red) around the electronegative oxygen and fluorine atoms of the difluoromethoxy group. researchgate.net A region of positive potential (blue) would be expected around the N-H proton of the piperidine ring, indicating its acidic character. scispace.com This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding and receptor binding. rsc.org
DFT calculations are highly effective for quantifying the influence of substituents on a molecule's properties. The difluoromethoxy group (-OCHF₂) at the C3 position of the piperidine ring exerts a significant inductive electron-withdrawing effect due to the high electronegativity of the fluorine atoms.
This electron-withdrawing effect influences the piperidine ring in several ways:
Basicity of Nitrogen: The electron-withdrawing nature of the -OCHF₂ group is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity (pKa) compared to unsubstituted piperidine. DFT can be used to calculate proton affinities to quantify this effect. researchgate.net
Reactivity: The modification of the electron distribution across the ring affects its susceptibility to chemical reactions. The reduced nucleophilicity of the nitrogen may alter its reactivity in, for example, N-alkylation reactions.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and interactions with the environment, such as a solvent or a biological receptor. nih.gov
A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a solvent (e.g., water) and allowing the system to evolve over a period of nanoseconds. researchgate.net Analysis of the resulting trajectory can reveal:
Conformational Stability: By tracking the root-mean-square deviation (RMSD) of the molecule's backbone, the stability of its conformation over time can be assessed.
Solvation Effects: The simulation can show how solvent molecules arrange around the solute and form hydrogen bonds, particularly with the N-H group and the oxygen of the difluoromethoxy moiety.
Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms can highlight which parts of the molecule are more rigid or flexible.
These simulations are crucial for understanding how this compound behaves in a physiological environment and for predicting its interactions with biological targets. nih.gov
Conformational Analysis and Stereoelectronic Effects
The piperidine ring exists predominantly in a chair conformation. For a 3-substituted piperidine like this compound, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by a combination of steric and stereoelectronic effects. nih.gov
Computational studies on similar 3-fluoropiperidines have shown a surprising preference for the axial conformation, which contradicts predictions based solely on steric hindrance. d-nb.infonih.gov This preference is attributed to stabilizing stereoelectronic interactions:
Hyperconjugation: A key stabilizing interaction is the donation of electron density from an anti-periplanar C-H σ orbital into the low-lying C-F σ* antibonding orbital (a σC-H → σ*C-F interaction). researchgate.net This interaction is geometrically optimal when the fluorine (or in this case, the difluoromethoxy group) is in the axial position.
Electrostatic Interactions: Charge-dipole interactions between the electronegative substituent and other parts of the ring can also contribute to the stability of a particular conformer. researchgate.net
DFT calculations can accurately predict the relative free energies (ΔG) of the axial and equatorial conformers in both the gas phase and in different solvents, revealing the conformational equilibrium. nih.gov The polarity of the solvent can play a significant role, often enhancing the preference for the more polar conformer. d-nb.infonih.gov
Table 3: Calculated Relative Free Energy (ΔGequatorial→axial) for Conformers of this compound Data is hypothetical, based on trends observed for 3-fluoropiperidines, and represents values expected from DFT calculations.
| Environment | ΔG (kcal/mol) | Favored Conformer |
|---|---|---|
| Gas Phase | -0.8 | Axial |
| Chloroform | -1.2 | Axial |
| Water | -1.5 | Axial |
*A negative value indicates that the axial conformer is more stable than the equatorial conformer.
Influence of Fluorine Atoms on Conformational Preferences
The conformational behavior of the piperidine ring in this compound is significantly influenced by the presence of the difluoromethoxy substituent. In substituted piperidines, substituents can adopt either an axial or an equatorial position. Computational studies on analogous 3-fluoropiperidine derivatives have consistently shown a strong preference for the axial conformation of the fluorine-containing group. d-nb.infonih.gov This preference is driven by a combination of stabilizing stereoelectronic effects.
The stability of the axial versus the equatorial conformer is often quantified by the difference in Gibbs free energy (ΔG). For related compounds like 3-fluoropiperidine and its derivatives, the axial conformer is consistently calculated to be more stable in both gas phase and in various solvents. researchgate.netresearchgate.net This counterintuitive preference, where a sterically demanding group favors the more hindered axial position, is attributed to stabilizing hyperconjugative and electrostatic interactions that overcome classic steric repulsion. d-nb.inforesearchgate.net While specific ΔG values for this compound are not available, the principles established for simpler fluorinated piperidines suggest a similar energetic preference.
Table 1: Illustrative Conformational Energy Differences in Analagous 3-Substituted Piperidines Data based on computational studies of 3-fluoropiperidine derivatives, presented here to illustrate the expected trend for this compound.
| Compound Derivative | Phase / Solvent | ΔG (axial → equatorial) (kcal/mol) | Favored Conformer |
|---|---|---|---|
| 3-Fluoropiperidine (HCl salt) | Gas Phase | 4.8 | Axial |
| 3-Fluoropiperidine (HCl salt) | Water | 1.8 | Axial |
| 3-Fluoropiperidine (TFA salt) | Gas Phase | 1.0 | Axial |
| 3-Fluoropiperidine (TFA salt) | Chloroform | 1.5 | Axial |
Dynamic Lipophilicity and Environmental Polarity Effects
The lipophilicity of a molecule, a key determinant of its pharmacokinetic properties, is not a static value. For flexible molecules like this compound, it can change based on the conformational equilibrium, which in turn is highly sensitive to the polarity of the surrounding environment. nih.gov This phenomenon is known as dynamic lipophilicity.
Computational studies have demonstrated that increasing solvent polarity can significantly alter the conformational preferences of fluorinated piperidines. d-nb.infonih.gov In nonpolar solvents, steric effects may favor an equatorial conformation. However, as solvent polarity increases, the more polar axial conformer is preferentially stabilized, shifting the equilibrium. nih.gov The axial conformer often possesses a larger dipole moment, leading to more favorable solvation in polar media like water or DMSO. researchgate.net This solvent-induced switch in conformation changes the molecule's three-dimensional shape and exposed surface area, thereby altering its lipophilicity (logP/logD). For instance, studies on N-protected 3,5-difluoropiperidines show a complete inversion from a primarily equatorial conformation in chloroform (ε=4.81) to an axial one in DMSO (ε=46.7). d-nb.infonih.gov This dynamic behavior is a critical consideration in drug design, as the molecule's properties can vary between the lipid environment of a cell membrane and the aqueous environment of the cytosol.
Table 2: Effect of Solvent Polarity on Axial Conformer Stability of an Analagous Fluorinated Piperidine Data based on computational studies of 3,5-difluoropiperidine (NH-analogue) to illustrate the principle.
| Solvent | Dielectric Constant (ε) | ΔG (axial → equatorial) (kcal/mol) |
|---|---|---|
| Benzene | 2.3 | +0.2 |
| Chloroform | 4.8 | +0.5 |
| Dichloromethane | 8.9 | +0.6 |
| DMSO | 46.7 | +0.8 |
| Water | 78.4 | +0.8 |
Hyperconjugative Interactions
Hyperconjugation is a key stabilizing electronic interaction that explains the preference for the axial conformer in many fluorinated heterocycles. nih.gov This phenomenon involves the delocalization of electrons from a filled bonding orbital (donor) to an adjacent empty antibonding orbital (acceptor).
In the case of this compound, when the substituent is in the axial position, the C-H bonds on the piperidine ring (at C4 and C2) are often positioned anti-periplanar (at a 180° dihedral angle) to the C-F bonds of the difluoromethoxy group. This geometry allows for highly efficient electron donation from the filled σ(C-H) bonding orbitals into the low-lying, empty σ(C-F) antibonding orbitals. researchgate.net This σ → σ interaction stabilizes the axial conformer. Similar stabilizing interactions, such as σ(C-C) → σ*(C-F), also contribute. st-andrews.ac.ukresearchgate.net These interactions are significantly weaker or geometrically impossible in the equatorial conformer, thus providing a strong electronic driving force for the axial preference. researchgate.net
Chemoinformatic Analysis
Chemoinformatic tools allow for the rapid in silico prediction of key physicochemical properties relevant to drug discovery.
pKa Calculations for Basicity Assessment
The basicity of the piperidine nitrogen is a critical property, influencing its ionization state at physiological pH and its potential for interactions with biological targets. The introduction of the highly electronegative fluorine atoms in the 3-(Difluoromethoxy) group is expected to significantly decrease the basicity of the piperidine nitrogen compared to its non-fluorinated counterpart. unifi.itacs.org This is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which reduces the electron density on the nitrogen and makes it less likely to accept a proton.
Chemoinformatic calculations for libraries of fluorinated piperidines have confirmed that fluorination notably lowers their pKa values. unifi.itacs.org A lower pKa is often beneficial in drug design as it can reduce the affinity for off-target proteins like the hERG potassium channel, mitigating the risk of cardiac toxicity. acs.org
Evaluation of Three-Dimensionality
In modern drug discovery, there is a strong emphasis on moving away from flat, two-dimensional molecules towards compounds with greater three-dimensional (3D) complexity, as this can improve selectivity and physicochemical properties. Saturated rings like piperidine are considered valuable "3D fragments." rsc.org
The three-dimensionality of a molecule can be assessed using chemoinformatic descriptors such as the fraction of sp3-hybridized carbons (Fsp3) and Principal Moments of Inertia (PMI). researchgate.netnih.gov A PMI plot maps the shape of molecules from rod-like to sphere-like to disc-like. The synthesis and analysis of libraries of substituted piperidines show that they occupy desirable, three-dimensional regions of chemical space. researchgate.netrsc.org The presence of the 3-(Difluoromethoxy) substituent on the sp3-hybridized piperidine core ensures that the molecule possesses a high degree of three-dimensionality, making it an attractive scaffold for building drug candidates that can explore complex protein binding pockets. rsc.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to translate the complex wavefunctions of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and orbital interactions. uni-muenchen.dejoaquinbarroso.com It is particularly powerful for quantifying the strength of the hyperconjugative interactions discussed previously.
An NBO analysis of this compound would reveal the specific donor-acceptor orbital interactions and calculate their stabilization energy (E(2)). researcher.life This E(2) value represents the magnitude of the electron delocalization. For analogous fluorinated systems, NBO analyses have quantified the significant stabilization gained from σ(C-H) → σ(C-F) and σ(C-C) → σ(C-F) interactions. researchgate.netoup.com For example, in studies of other fluorinated piperidines, the total energy from these hyperconjugative interactions can be substantial, reaching several kcal/mol, providing a quantitative explanation for the stability of the axial conformer. nih.govresearchgate.net
Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Values are illustrative, based on principles from NBO analyses of analogous fluorinated compounds.
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| σ (C4-H) | σ* (C3-F) | High | Hyperconjugation |
| σ (C2-H) | σ* (C3-F) | High | Hyperconjugation |
| σ (C3-C4) | σ* (C3-F) | Moderate | Hyperconjugation |
| LP (O) | σ* (C-F) | Moderate-High | Anomeric Effect |
3 Difluoromethoxy Piperidine As a Synthetic Building Block
Role in the Construction of Complex Organic Molecules
3-(Difluoromethoxy)piperidine serves as a key synthetic fragment for introducing a three-dimensional, fluorinated moiety into larger, more complex molecules. The piperidine (B6355638) structure itself is a non-planar scaffold that allows for the precise spatial arrangement of substituents, which is critical for targeted molecular interactions. mdpi.com The secondary amine of the piperidine ring provides a reactive handle for a wide array of chemical transformations, including N-alkylation, N-arylation, acylation, and reductive amination, allowing for its facile covalent attachment to diverse molecular frameworks.
The development of novel synthetic methodologies continues to simplify the incorporation of complex piperidine fragments. Modern strategies focus on creating these intricate 3D molecules in a more streamlined and modular fashion. nih.gov This enhances the accessibility of building blocks like this compound for constructing sophisticated molecular targets in fields such as medicinal chemistry and agrochemistry. rsc.org The difluoromethoxy group adds another layer of complexity and functionality, influencing the electronic and conformational properties of the final molecule.
Incorporation into Diverse Chemical Libraries
In modern drug discovery, particularly in fragment-based drug discovery (FBDD), there is a significant emphasis on moving beyond flat, two-dimensional molecules to explore the vastness of three-dimensional chemical space. Screening libraries populated with 3D fragments have a higher probability of yielding hits with better selectivity and physicochemical properties. Saturated heterocyclic scaffolds like piperidine are ideal for the design of such 3D fragments.
This compound is an exemplary candidate for inclusion in advanced fragment libraries for several reasons:
Three-Dimensionality : The inherent non-planar chair conformation of the piperidine ring ensures a well-defined 3D geometry.
Optimal Fragment Size : The molecule aligns well with the "Rule of Three," a set of guidelines used to define fragment-like chemical space.
Physicochemical Diversity : The difluoromethoxy group provides unique electronic properties and hydrogen-bonding capabilities, diversifying the chemical space covered by the library.
Synthetic Tractability : As a building block, it provides a straightforward vector for fragment elaboration, allowing chemists to grow promising hits into more potent lead compounds.
The table below illustrates how a fragment like this compound fits within the general parameters for FBDD libraries.
| Property | "Rule of Three" Guideline | This compound (Estimated) |
| Molecular Weight (MW) | ≤ 300 Da | ~151.15 Da |
| Calculated LogP (AlogP) | ≤ 3 | ~1.2 |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (amine N-H) |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 2 (oxygen and nitrogen) |
Data for this compound is based on its fundamental properties. chemscene.comuni.lu
Development of Advanced Materials
The application of difluoromethylated and difluoromethoxylated heterocycles in material science is an emerging area of research. nih.gov While specific, large-scale applications of this compound in advanced materials are not yet widely documented in the literature, the unique properties of organofluorine compounds suggest significant potential. Fluorinated heterocycles are investigated for their utility in creating specialized polymers and functional materials due to the distinct attributes that fluorine imparts, such as thermal stability, chemical resistance, and altered electronic properties. researchgate.net The incorporation of polar, functional groups like the one found in this compound could be explored for creating materials with tailored dielectric properties or for applications in bioactive films and controlled-release systems.
Application in Medicinal Chemistry Research (excluding specific drug properties)
The use of this compound as a building block is of high interest in medicinal chemistry research, not for any intrinsic therapeutic activity of its own, but for its role as a modulator of key physicochemical properties in larger drug candidates. researchgate.net The strategic introduction of fluorine is a widely used tactic to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
The difluoromethoxy (-OCHF₂) group is particularly advantageous. It is often considered a bioisostere—a substituent that can replace another functional group without significantly altering the molecule's shape, while favorably modifying its electronic and steric properties. The -OCHF₂ group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups. A key feature of this group is its capacity to function as a "lipophilic hydrogen bond donor," a rare and valuable characteristic in molecular design. nih.gov
The introduction of the this compound moiety into a lead compound can influence its properties in several ways:
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a compound.
Lipophilicity and Permeability : Fluorination typically increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cellular membranes. The -OCHF₂ group offers a nuanced way to fine-tune this property. nih.govchemrxiv.org
Modulation of Basicity (pKa) : The electron-withdrawing nature of the fluorine atoms can lower the basicity (pKa) of the nearby piperidine nitrogen. This is a critical parameter that affects a compound's solubility, receptor binding, and pharmacokinetic profile.
Conformational Control : Fluorine substitution on the piperidine ring can create strong electrostatic interactions (e.g., charge-dipole, hyperconjugation) that influence the conformational preference of the ring, locking it into a more rigid and biologically active shape.
The table below summarizes the key physicochemical contributions of the difluoromethoxy group in a medicinal chemistry context.
| Feature | Physicochemical Impact |
| Bioisosterism | Can mimic hydroxyl, thiol, or amine groups. |
| Hydrogen Bonding | Acts as a weak, lipophilic hydrogen bond donor. |
| Metabolic Resistance | High C-F bond strength resists enzymatic cleavage. |
| Lipophilicity (LogP) | Increases lipophilicity, potentially improving membrane permeability. |
| Basicity (pKa) | Reduces the pKa of the piperidine nitrogen due to inductive effects. |
Future Directions in 3 Difluoromethoxy Piperidine Research
Exploration of Novel Synthetic Pathways
The efficient and versatile synthesis of 3-(difluoromethoxy)piperidine and its derivatives is paramount for its widespread application. While classical methods exist, future research is focusing on more innovative and efficient strategies, particularly those amenable to late-stage functionalization and library synthesis.
One promising avenue is the application of visible light-mediated photoredox catalysis . This technique allows for the generation of difluoromethyl radicals under mild conditions, which can then be used to install the -OCF₂H group onto piperidine (B6355638) precursors. nih.gov For instance, an intramolecular oxy-difluoromethylation of unsaturated precursors can provide direct access to the heterocyclic core. nih.gov This approach avoids the harsh reagents often associated with traditional fluorination methods.
Another area of development is the late-stage difluoromethylation of pre-functionalized piperidine rings. rsc.orgresearchgate.netresearchgate.net This strategy is highly valuable in drug discovery as it allows for the rapid diversification of complex molecules at a late point in the synthetic sequence, enabling efficient structure-activity relationship (SAR) studies. nih.gov Methods utilizing novel difluoromethylating agents, potentially catalyzed by transition metals like nickel or copper, are being explored to achieve high regioselectivity and functional group tolerance. researchgate.net
Furthermore, advancements in the synthesis of piperidine rings themselves, such as catalytic dearomatization-hydrogenation of fluoropyridine precursors, provide new entries to highly substituted and stereochemically complex fluorinated piperidines. acs.org Integrating these methods with efficient difluoromethoxylation techniques will be crucial.
Table 1: Comparison of Emerging Synthetic Strategies
| Synthetic Strategy | Key Features | Potential Advantages |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate CHF₂ radicals. nih.gov | Mild reaction conditions, high functional group tolerance, suitable for complex molecules. |
| Late-Stage Functionalization | Introduction of the -OCF₂H group onto an existing complex scaffold. rsc.org | Rapid generation of analogs for SAR studies, efficient use of advanced intermediates. nih.gov |
| Catalytic Dearomatization | Heterogeneous hydrogenation of substituted fluoropyridines. acs.org | Access to diverse, highly substituted, and enantioenriched piperidine cores. |
Advanced Spectroscopic Characterization Techniques
Unambiguous characterization is critical for understanding the structure and properties of this compound derivatives. While standard techniques like ¹H and ¹³C NMR are routine, the presence of fluorine atoms necessitates more specialized analysis.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. researchgate.netdiva-portal.org It is highly sensitive and provides direct information about the electronic environment of the fluorine atoms. Future research will likely involve the use of ¹⁹F NMR in more sophisticated applications, such as in fragment-based screening to detect weak binding interactions with biological targets. dtu.dk Additionally, advanced 2D NMR experiments (e.g., ¹H-¹⁹F HOESY) can provide through-space correlation data, which is vital for determining the three-dimensional structure and conformation of these molecules in solution. The analysis of ¹⁹F-¹H coupling constants is also crucial for confirming stereochemistry. researchgate.net
Advanced Mass Spectrometry (MS) techniques are also becoming more powerful for characterizing fluorinated compounds. researchgate.net High-resolution mass spectrometry (HRMS) provides exact mass measurements for precise molecular formula determination. youtube.com Techniques like tandem MS (MS/MS) can be used to probe the fragmentation patterns, which helps in the structural elucidation of novel derivatives. The combination of liquid chromatography with high-resolution mass spectrometry (LC-HRAM-MS) is particularly effective for analyzing complex mixtures and identifying novel compounds. chromatographyonline.com
Table 2: Key Spectroscopic Techniques for this compound
| Technique | Information Provided | Future Application Focus |
| ¹⁹F NMR | Direct detection of fluorine, sensitive to local electronic environment. diva-portal.org | Fragment-based screening, enantiomeric purity analysis using chiral agents. dtu.dknih.gov |
| 2D NMR (e.g., HOESY) | Through-space correlations between protons and fluorine atoms. | Detailed conformational analysis in solution. |
| High-Resolution MS | Precise mass-to-charge ratio for unambiguous molecular formula confirmation. youtube.com | Metabolite identification, analysis of complex reaction mixtures. |
Deeper Computational Modeling of Reactivity and Conformation
Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, guiding synthetic efforts and the design of new compounds. For this compound, computational modeling is essential for understanding its unique conformational preferences and electronic properties.
Density Functional Theory (DFT) calculations are widely used to investigate the structural and electronic properties of fluorinated piperidines. researchgate.net Future studies will focus on accurately predicting the preferred conformation of the piperidine ring (chair, boat, or twist-boat) and the orientation of the 3-(difluoromethoxy) substituent (axial vs. equatorial). The interplay of steric hindrance, hyperconjugation, and electrostatic interactions, such as charge-dipole interactions, governs this preference and is significantly influenced by the solvent environment. researchgate.netnih.govd-nb.infonih.gov
Computational models can also predict key physicochemical properties. For instance, machine learning models are being developed to more accurately predict the pKa of the piperidine nitrogen and the lipophilicity (logP/logD) of fluorinated compounds, properties that are critical for drug development but are often poorly predicted by standard algorithms. blackthorn.ai Understanding how the electronegative difluoromethoxy group modulates the basicity of the piperidine nitrogen is a key area of interest. researchgate.net
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules, particularly their interactions with biological macromolecules like proteins. ajchem-a.com These simulations can help rationalize binding affinities and guide the design of more potent and selective ligands.
Table 3: Applications of Computational Modeling
| Modeling Technique | Research Goal | Key Insights |
| Density Functional Theory (DFT) | Determine lowest energy conformation and electronic structure. researchgate.net | Prediction of axial/equatorial preference, substituent effects on ring pucker, charge distribution. researchgate.netnih.gov |
| Machine Learning Models | Predict physicochemical properties like pKa and logP. blackthorn.ai | More accurate property prediction for novel fluorinated derivatives, guiding molecular design. |
| Molecular Dynamics (MD) | Simulate molecular motion and interactions over time. ajchem-a.com | Understanding binding modes with protein targets, predicting ligand stability and flexibility. |
Expanded Role as a Scaffold in Organic Synthesis
The this compound core is not just a target molecule but also a versatile starting point for the synthesis of more complex, biologically active compounds. Its three-dimensional structure and unique electronic properties make it an attractive scaffold for building diverse chemical libraries. whiterose.ac.uklifechemicals.comnih.govrsc.org
In medicinal chemistry, this scaffold is being explored for the development of novel therapeutics. For example, related difluoropiperidine structures have been successfully used to create potent and selective antagonists for the dopamine (B1211576) D4 receptor, which are being investigated for potential neurological applications. nih.govchemrxiv.orgresearchgate.net The piperidine nitrogen provides a convenient handle for introducing a wide variety of substituents, allowing for fine-tuning of the pharmacological profile.
The future will see this scaffold used in the synthesis of a broader range of bioactive molecules, targeting different enzymes, receptors, and ion channels. nih.govresearchgate.net Its use as a "3D fragment" in fragment-based drug discovery is a particularly promising direction, as the pharmaceutical industry increasingly seeks to move away from flat, aromatic structures towards more complex, sp³-rich molecules that can form more specific and potent interactions with biological targets. nih.govnih.gov The development of synthetic routes that allow for selective functionalization at other positions on the piperidine ring will further enhance its utility as a versatile building block.
Table 4: Applications of the this compound Scaffold
| Application Area | Example Target Class | Rationale for Use |
| Medicinal Chemistry | G-Protein Coupled Receptors (e.g., Dopamine Receptors) chemrxiv.org | The difluoromethoxy group can modulate lipophilicity and metabolic stability while the 3D piperidine core provides defined vectoral exits for substituents. |
| Fragment-Based Drug Discovery | Kinases, Proteases | Serves as a rigid, 3D starting point for building more complex and potent inhibitors. nih.govrsc.org |
| Agrochemicals | Fungicides, Insecticides | Introduction of fluorine can enhance potency and modify environmental persistence. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(difluoromethoxy)piperidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl or halogen group on the piperidine ring with a difluoromethoxy moiety via SN2 mechanisms under anhydrous conditions can yield the target compound. Reaction optimization should include testing polar aprotic solvents (e.g., DMF, DMSO) at controlled temperatures (e.g., 60–80°C) and using catalysts like potassium carbonate or cesium fluoride to enhance reactivity. Monitoring progress via TLC or HPLC is critical .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and NIOSH-approved eye protection.
- Storage : Store at 2–8°C in a dry, inert environment to prevent degradation or unintended reactions.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks. The difluoromethoxy group (–OCFH) typically shows a triplet in -NMR (δ –55 to –60 ppm) and coupling patterns in -NMR.
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with fluorine atoms.
- IR Spectroscopy : Identify C–F stretching vibrations near 1100–1250 cm .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound derivatives, and how can their bioactivity be validated?
- Methodological Answer : This scaffold is explored in enzyme inhibition studies (e.g., PCSK9 inhibitors) due to its ability to modulate protein-protein interactions. For validation:
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target proteins.
- Cellular Models : Test cytotoxicity and target engagement in HEK293 or HepG2 cells transfected with luciferase-based reporters.
- Structural Analysis : Perform X-ray crystallography or cryo-EM to resolve binding modes .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours).
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Store samples at –20°C, 4°C, and 25°C for 30 days, then quantify remaining compound.
- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and track photodegradation products .
Q. What strategies can resolve contradictions in SAR studies of this compound analogs?
- Methodological Answer :
- Data Triangulation : Compare results across multiple assays (e.g., enzymatic vs. cellular activity) to distinguish artifacts from true SAR trends.
- Computational Modeling : Perform molecular dynamics simulations to assess conformational flexibility and binding pocket interactions.
- Meta-Analysis : Review patent literature and preclinical data to identify consensus motifs (e.g., optimal substituents at the piperidine nitrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
